N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide
Description
N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide is a pyrazole-carboxamide derivative featuring a pyridine-substituted pyrazole core linked to a thiophene-3-carboxamide group via an ethyl chain. The presence of a pyridine moiety may enhance binding interactions with biological targets through hydrogen bonding or π-π stacking, while the thiophene-carboxamide group could influence solubility and metabolic stability.
Properties
IUPAC Name |
N-[2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)ethyl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS/c1-12-9-15(13-3-2-5-17-10-13)19-20(12)7-6-18-16(21)14-4-8-22-11-14/h2-5,8-11H,6-7H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROJMIPWWKAGJBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C2=CSC=C2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide typically involves multiple steps:
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Formation of the Pyrazole Ring: : The initial step often involves the cyclization of a hydrazine derivative with a 1,3-diketone to form the pyrazole ring. For instance, 3-(pyridin-3-yl)-1H-pyrazole can be synthesized by reacting 3-pyridinecarboxaldehyde with hydrazine hydrate and acetylacetone under reflux conditions.
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Alkylation: : The next step involves the alkylation of the pyrazole ring. This can be achieved by reacting the pyrazole with an appropriate alkyl halide, such as 2-bromoethylamine, in the presence of a base like potassium carbonate.
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Formation of the Thiophene Ring: : The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile.
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Amidation: : Finally, the thiophene-3-carboxylic acid is reacted with the alkylated pyrazole derivative in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis and purification systems would also be integral to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl groups, converting them to amines or alcohols, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or chlorosulfonic acid (HSO₃Cl).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Halogenated derivatives or sulfonated products.
Scientific Research Applications
Anticancer Activity
The compound has demonstrated significant anticancer properties across various cancer cell lines. Notable findings include:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (breast cancer) | 3.79 | Induction of apoptosis |
| A549 (lung cancer) | 26 | Inhibition of cell proliferation |
| HepG2 (liver cancer) | 0.71 | Antiproliferative effects via VEGF inhibition |
| H460 (lung cancer) | 0.067 | Inhibition of Aurora-A kinase |
The compound's ability to induce apoptosis in breast cancer cells and inhibit growth in lung cancer cells highlights its potential as a therapeutic agent in cancer treatment .
Anti-inflammatory Effects
Beyond its anticancer properties, N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide exhibits anti-inflammatory effects by modulating cytokine release and inhibiting pathways associated with inflammation. This broad spectrum of activity suggests its potential utility in treating inflammatory diseases.
Case Study 1: Antitumor Efficacy
A study conducted by Wei et al. demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against multiple cancer cell lines with IC50 values ranging from 0.04 to 42 µM. This reinforces the compound's potential as a lead structure for developing novel anticancer agents.
Case Study 2: Mechanistic Insights
Research highlighted that the compound's interaction with Aurora-A kinase was pivotal in its antiproliferative effects, showcasing its potential as a targeted therapy for specific cancers. This finding emphasizes the importance of understanding the molecular mechanisms underlying the compound's efficacy.
Mechanism of Action
The mechanism by which N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s structure allows it to form hydrogen bonds, π-π interactions, and other non-covalent interactions, which are crucial for its biological activity.
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrazole-Carboxamide Derivatives
Key Observations and Implications
’s hydroxylphenyl hydrazide group could improve aqueous solubility but reduce membrane permeability compared to the target’s carboxamide .
Metabolic Stability :
- Difluoromethyl groups in ’s compound likely resist oxidative metabolism, a feature absent in the target compound . The target’s pyridine and thiophene moieties may instead undergo CYP450-mediated oxidation.
Synthetic Complexity :
- and involve multi-step syntheses with halogenated intermediates, whereas the target compound’s synthesis may prioritize simpler coupling reactions due to its lack of halogens .
Biological Activity Hypotheses: ’s compound, with chlorophenyl groups, may target receptors requiring hydrophobic interactions (e.g., cannabinoid receptors), while the target’s pyridine-thiophene system could favor kinase inhibition .
Biological Activity
N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and relevant case studies.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. A common method starts with the preparation of the pyrazole ring, followed by functionalization with the pyridine moiety and subsequent coupling with thiophene-3-carboxylic acid derivatives. The final product is characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity .
Biological Activities
The biological activity of this compound has been evaluated against various biological targets, including cancer cell lines and microbial strains.
Anticancer Activity
Recent studies have highlighted the compound's anticancer properties. For example, it has shown significant cytotoxic effects against several cancer cell lines:
The mechanism of action appears to involve the inhibition of specific enzymes or receptors associated with cancer cell proliferation. The compound may bind to active sites or allosteric sites on these proteins, altering their function and disrupting cancerous growth pathways .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial and fungal strains. Studies indicate that it possesses notable inhibitory effects:
| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
These findings suggest that this compound may be a promising candidate for developing new antimicrobial agents.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor activity, influencing downstream signaling pathways. Computational studies, including molecular docking simulations, have provided insights into these interactions, supporting the hypothesis that this compound can effectively target multiple biological pathways .
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in vivo and in vitro:
- In Vitro Study on Cancer Cell Lines : A study demonstrated that this compound exhibited a dose-dependent inhibition of cell growth in MCF7 and A549 cell lines, suggesting its potential as an anticancer agent .
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties revealed that the compound effectively inhibited both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial potential .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide, and how can reaction conditions be optimized?
- Methodology : The compound’s synthesis typically involves coupling a pyrazole-ethyl intermediate with thiophene-3-carboxamide. For example:
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Step 1 : Synthesis of the pyrazole core via condensation of substituted hydrazines with β-ketoesters or trifluoromethyl ketones (e.g., 5-methyl-3-(trifluoromethyl)-1H-pyrazole in ).
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Step 2 : Alkylation of the pyrazole nitrogen using ethyl chloroacetate or similar reagents under basic conditions (K₂CO₃ in DMF) to introduce the ethyl linker .
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Step 3 : Carboxamide coupling via EDC/HOBt-mediated activation in dichloromethane, as described for analogous pyrazole-thiophene derivatives .
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Optimization : Adjust reaction time, solvent polarity (e.g., CH₂Cl₂ vs. DMF), and stoichiometric ratios (e.g., 1:1.2 molar ratio of acid to coupling agent) to improve yields .
- Data Table :
| Step | Reagents/Conditions | Yield Range | Key Reference |
|---|---|---|---|
| 1 | K₂CO₃, DMF, 24h RT | 70–85% | |
| 2 | EDC/HOBt, CH₂Cl₂ | 60–75% |
Q. Which spectroscopic techniques are most effective for confirming the compound’s structure?
- Methodology :
- 1H/13C NMR : Identify pyrazole (δ 6.5–7.5 ppm for aromatic protons) and thiophene (δ 7.0–7.8 ppm) signals, with characteristic splitting patterns for ethyl linkers (δ 3.5–4.5 ppm) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm error .
- IR : Detect carboxamide C=O stretches (~1650–1700 cm⁻¹) and pyridinyl C=N (~1600 cm⁻¹) .
Q. What purification strategies are recommended post-synthesis?
- Methodology :
- Column Chromatography : Use silica gel with ethyl acetate/petroleum ether gradients (1:9 to 1:3) for intermediates .
- Recrystallization : Employ ethanol/water mixtures for final carboxamide products to enhance purity (>95%) .
Advanced Research Questions
Q. How can molecular docking predict the biological targets of this compound?
- Methodology :
- Target Selection : Prioritize kinases or enzymes with pyrazole-binding pockets (e.g., COX-2, JAK2) based on structural analogs .
- Software : Use AutoDock Vina or Schrödinger Suite for docking simulations. Parameterize the compound’s partial charges via Gaussian DFT calculations .
- Validation : Compare docking scores (e.g., binding energy ≤ -8 kcal/mol) with known inhibitors and validate via in vitro assays .
Q. What strategies are recommended for analyzing structure-activity relationships (SAR)?
- Methodology :
- Analog Synthesis : Modify substituents on the pyridinyl (e.g., nitro, methyl groups) or thiophene rings (e.g., halogens) to assess activity trends .
- Biological Assays : Test analogs against cancer cell lines (e.g., MTT assay) or microbial strains (e.g., MIC determination) to correlate structural changes with efficacy .
- Data Analysis : Use multivariate regression (e.g., CoMFA) to model substituent effects on activity .
Q. How can researchers resolve discrepancies in biological activity data across studies?
- Methodology :
- Assay Standardization : Replicate studies under controlled conditions (e.g., fixed ATP concentrations in kinase assays) to minimize variability .
- Meta-Analysis : Compare IC₅₀ values from multiple sources and adjust for assay type (e.g., fluorescence vs. radiometric readouts) .
- Mechanistic Studies : Use SPR or ITC to measure binding kinetics, distinguishing true target engagement from off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
